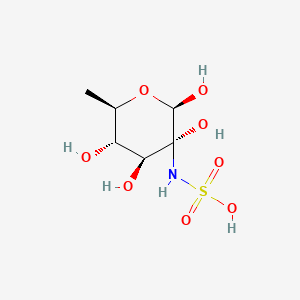
(1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan is a complex carbohydrate derivative known for its unique structural and functional properties This compound is a modified form of glucopyranose, where the hydroxyl group at the second position is replaced by a sulfoamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan typically involves the modification of glucopyranose derivatives. One common method includes the sulfonation of 2-deoxy-glucopyranose using sulfonating agents under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfoamino group to an amino group.
Substitution: The sulfoamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted glucopyranuronan compounds.
Aplicaciones Científicas De Investigación
(1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential role in cell signaling and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is used in the production of biodegradable polymers and as a stabilizing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfoamino group plays a crucial role in these interactions, facilitating binding to active sites and modulating the activity of target molecules. This compound can influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Chitosan: A natural polysaccharide derived from chitin, known for its biocompatibility and biodegradability.
Heparin: A sulfated polysaccharide with anticoagulant properties, widely used in medical applications.
Dextran Sulfate: A sulfated polysaccharide used as an anticoagulant and in various biomedical applications.
Uniqueness: (1-4)-2-Deoxy-2-sulfoamino-beta-D-glucopyranuronan is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike chitosan and heparin, this compound has a sulfoamino group that enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
76081-95-3 |
|---|---|
Fórmula molecular |
C6H13NO8S |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c1-2-3(8)4(9)6(11,5(10)15-2)7-16(12,13)14/h2-5,7-11H,1H3,(H,12,13,14)/t2-,3-,4+,5-,6-/m1/s1 |
Clave InChI |
XLBZOWJXFOHMMX-VFUOTHLCSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@]([C@@H](O1)O)(NS(=O)(=O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)(NS(=O)(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)



